

Physical and chemical characteristics of 2-[(2,6-Dichlorobenzyl)thio]ethylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-[(2,6-Dichlorobenzyl)thio]ethylamine

Cat. No.: B1306041

[Get Quote](#)

Technical Guide: 2-[(2,6-Dichlorobenzyl)thio]ethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the known physical and chemical characteristics of **2-[(2,6-Dichlorobenzyl)thio]ethylamine**. Due to the limited availability of experimental data for this specific compound, this guide also includes information on structurally related analogs to provide a comparative context for researchers. This document is intended to serve as a foundational resource for scientific and drug development applications.

Chemical and Physical Characteristics

A summary of the available and predicted physicochemical properties of **2-[(2,6-Dichlorobenzyl)thio]ethylamine** and its analogs is presented below. It is important to note that much of the data for the target compound is not available in published literature and the data for analogs should be used as a general reference.

Table 1: Physicochemical Properties of **2-[(2,6-Dichlorobenzyl)thio]ethylamine** and Related Compounds

Property	2-[(2,6-Dichlorobenzyl)thio]ethylamine	2-[(3,4-Dichlorobenzyl)thio]ethylamine (Analog)	2-(Benzylthio)ethylamine hydrochloride (Analog)
CAS Number	48133-71-7[1]	27955-90-4	22572-33-4[2]
Molecular Formula	C ₉ H ₁₁ Cl ₂ NS[1]	C ₉ H ₁₁ Cl ₂ NS[3]	C ₉ H ₁₄ ClNS[2]
Molecular Weight	236.16 g/mol [1]	236.16 g/mol [3]	203.73 g/mol [2]
Melting Point	Data not available	Data not available	126-127 °C[2]
Boiling Point	Data not available	160-165 °C (Predicted)[3]	Data not available
Solubility	Data not available	Data not available	Data not available
pKa (amine)	Data not available	~8.9 (Predicted)[3]	Data not available

Experimental Protocols

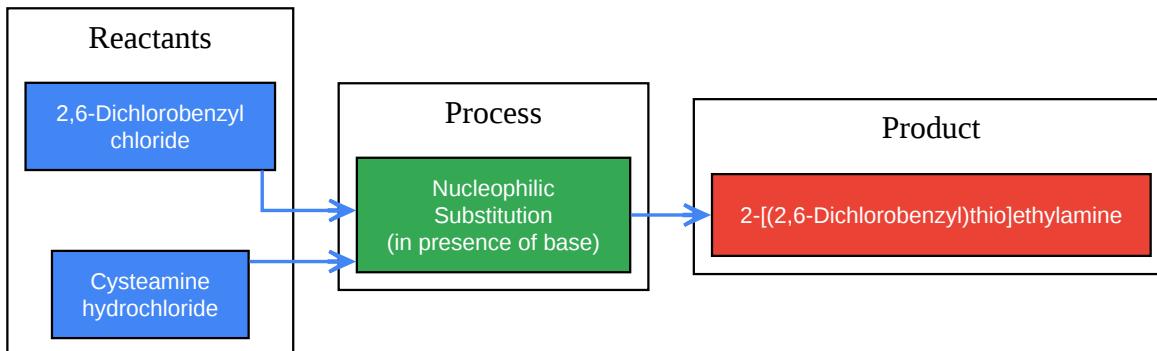
Synthesis of 2-[(2,6-Dichlorobenzyl)thio]ethylamine

The primary synthetic route for **2-[(2,6-Dichlorobenzyl)thio]ethylamine** is through a nucleophilic substitution reaction.[1]

General Protocol:

- Reactants: The key starting materials are Cysteamine hydrochloride and 2,6-Dichlorobenzyl chloride.[1]
- Reaction: The synthesis proceeds via a nucleophilic attack of the thiol group from cysteamine on the electrophilic benzylic carbon of 2,6-dichlorobenzyl chloride.
- Base: The reaction is typically carried out in the presence of a base to deprotonate the thiol group of cysteamine hydrochloride, thereby activating it as a nucleophile. The specific base and solvent system are not detailed in the available literature.

- Purification: While a specific purification protocol for the 2,6-dichloro isomer is not available, analogous syntheses suggest that purification is typically achieved through column chromatography or recrystallization.[\[3\]](#)


Analytical Characterization

Detailed experimental protocols for the analytical characterization of **2-[(2,6-Dichlorobenzyl)thio]ethylamine** by NMR, IR, or Mass Spectrometry are not available in the reviewed literature. However, based on the structure and data for analogous compounds, the following spectral characteristics can be predicted:

- ^1H NMR: Aromatic protons would likely appear in the region of δ 7.0-7.5 ppm. The methylene protons adjacent to the sulfur and amine groups would be expected to resonate between δ 2.5-3.5 ppm.
- ^{13}C NMR: Signals for the dichlorinated benzene ring would be expected in the aromatic region of the spectrum. The methylene carbons of the ethylamine chain would appear at higher field.
- IR Spectroscopy: Characteristic stretching vibrations would be expected for N-H (amine), C-S (thioether), and C-Cl bonds.
- Mass Spectrometry: The molecular ion peak $[\text{M}]^+$ would be expected at m/z 235/237/239, reflecting the isotopic pattern of the two chlorine atoms.

Visualizations

Below are diagrams illustrating key conceptual information related to **2-[(2,6-Dichlorobenzyl)thio]ethylamine**.

[Click to download full resolution via product page](#)

Synthesis of **2-[(2,6-Dichlorobenzyl)thio]ethylamine**.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the specific biological activities or the mechanism of action of **2-[(2,6-Dichlorobenzyl)thio]ethylamine**.

However, research on related dichlorobenzyl-containing compounds may offer some insights. For instance, 3,5-dichlorobenzyl derivatives have been investigated for their potential as antifungal agents, acting as inhibitors of succinate dehydrogenase (SDH).^{[4][5][6]} It is important to emphasize that these findings on different isomers and derivatives do not directly imply similar activity for **2-[(2,6-Dichlorobenzyl)thio]ethylamine**. Further experimental screening is necessary to determine its biological profile.

Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of **2-[(2,6-Dichlorobenzyl)thio]ethylamine**. It is evident that while the basic chemical identity and a general synthetic route are known, there is a significant lack of detailed experimental data, including physicochemical constants, comprehensive analytical protocols, and biological activity. This highlights an opportunity for further research to fully characterize this compound and explore its potential applications in drug development and other scientific fields. Researchers interested in this molecule are encouraged to perform detailed experimental characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-[(2,6-DICHLOROBENZYL)THIO]ETHYLAMINE synthesis - chemicalbook [chemicalbook.com]
- 2. 2-(BENZYLTHIO)ETHYLAMINE HYDROCHLORIDE CAS#: 22572-33-4 [chemicalbook.com]
- 3. {2-[(3,4-Dichlorobenzyl)thio]ethyl}amine (27955-90-4) for sale [vulcanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical characteristics of 2-[(2,6-Dichlorobenzyl)thio]ethylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1306041#physical-and-chemical-characteristics-of-2-2-6-dichlorobenzyl-thio-ethylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com